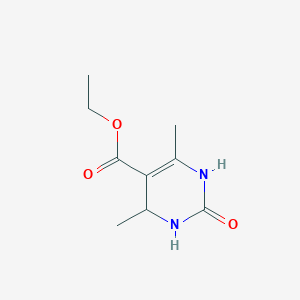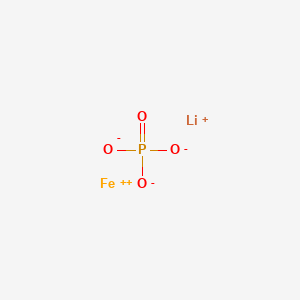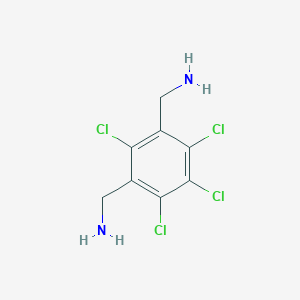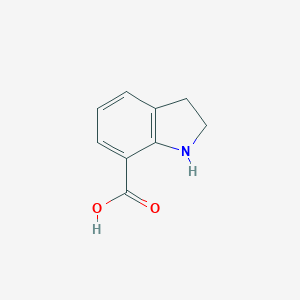![molecular formula C7H8N2O3 B103700 Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) CAS No. 16364-60-6](/img/structure/B103700.png)
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is not yet fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
生化学的および生理学的効果
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in the market. Moreover, it exhibits potent biological activity, making it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI). One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Moreover, future studies should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of cancer, HIV, and Alzheimer's disease.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is a heterocyclic compound that has significant potential in various scientific fields. Its unique chemical structure and potent biological activity make it an ideal compound for studying the mechanism of action and potential therapeutic applications. Further research is required to fully understand its mechanism of action and identify its molecular targets. However, the future of this compound looks promising, and it is likely to play a significant role in the development of new therapeutic agents for the treatment of various diseases.
合成法
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with diethyl malonate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-dichloroquinoxaline-6-carboxylic acid ethyl ester, which is further reacted with hydrazine hydrate to produce Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI).
科学的研究の応用
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. Moreover, it has been reported to be a potential therapeutic agent for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
特性
CAS番号 |
16364-60-6 |
|---|---|
製品名 |
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) |
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
InChIキー |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
異性体SMILES |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
正規SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



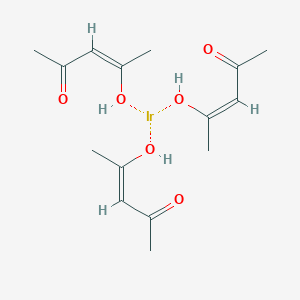
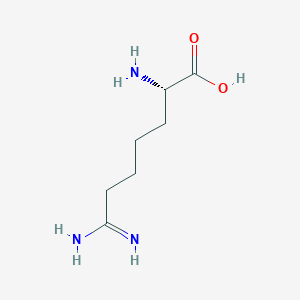
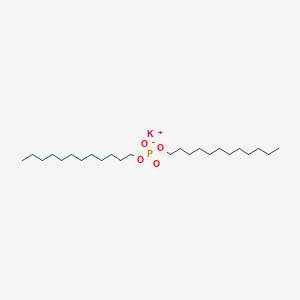
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
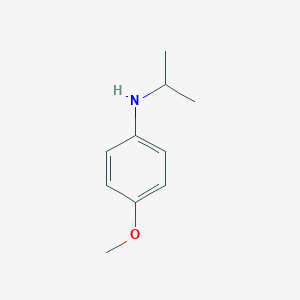

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

